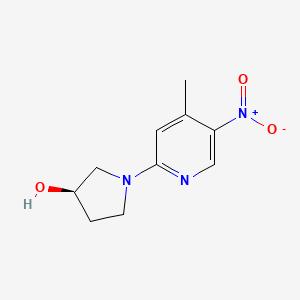
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone, also known as 3-Methylpyrrolidine-1-acetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrrolidine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves its ability to bind to specific targets such as enzymes and receptors, which results in the inhibition of their activity. This compound has been shown to exhibit high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various cellular processes. In vivo studies have also shown that this compound can exhibit anticancer activity and can potentially be used as a chemotherapeutic agent.
実験室実験の利点と制限
One of the main advantages of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone is its high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the potential applications of this compound in material science and catalysis can also be explored.
合成法
The synthesis of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves the reaction of 3-methylpyrrolidine-1-acetic acid with quinoline-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has shown promising results in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
(3-hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-15(19)7-9-17(10-15)14(18)12-6-8-16-13-5-3-2-4-11(12)13/h2-6,8,19H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLLQFVACFPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6629137.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6629144.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)
![2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6629173.png)

![2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6629186.png)

![N-(6-chloropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629204.png)